Tris(2-methoxyethoxy)vinylsilane

Catalog No.
S702494
CAS No.
1067-53-4
M.F
C11H24O6Si
M. Wt
280.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-methoxyethoxy)vinylsilane

CAS Number

1067-53-4

Product Name

Tris(2-methoxyethoxy)vinylsilane

IUPAC Name

ethenyl-tris(2-methoxyethoxy)silane

Molecular Formula

C11H24O6Si

Molecular Weight

280.39 g/mol

InChI

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3

InChI Key

WOXXJEVNDJOOLV-UHFFFAOYSA-N

SMILES

COCCO[Si](C=C)(OCCOC)OCCOC

Canonical SMILES

COCCO[Si](C=C)(OCCOC)OCCOC

The exact mass of the compound Tris(2-methoxyethoxy)vinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78465. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(2-methoxyethoxy)vinylsilane (CAS: 1067-53-4) is a bifunctional organosilane featuring a reactive vinyl group and three hydrolyzable 2-methoxyethoxy groups. This structure allows it to act as a molecular bridge, forming stable covalent bonds between inorganic substrates (like glass, minerals, and metals) and organic polymers. It is primarily used as a coupling agent, crosslinking agent, and adhesion promoter in moisture-cured systems such as sealants, adhesives, coatings, and for modifying polyolefins like polyethylene for wire and cable applications. The defining feature—the methoxyethoxy groups—differentiates its processing and performance characteristics from more common vinylsilanes.

Direct substitution of Tris(2-methoxyethoxy)vinylsilane with more common, lower-cost alternatives like Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES) often leads to process failure and suboptimal material performance. The larger, more sterically hindered 2-methoxyethoxy groups hydrolyze at a significantly slower rate than the methoxy or ethoxy groups of VTMS and VTES, respectively. This difference in reactivity is critical; a direct swap can drastically shorten formulation pot life, alter curing profiles, and reduce the shelf stability of moisture-sensitive systems. Furthermore, the ethylene oxide-like character of the methoxyethoxy chains imparts different solubility and compatibility profiles, affecting filler dispersion and polymer matrix integration, which are not replicated by standard vinylsilanes.

Process Control Advantage: Slower Hydrolysis Rate for Extended Formulation Pot Life

The rate of hydrolysis is a critical parameter for process control in moisture-cured formulations. Alkoxysilanes with less sterically hindered groups, such as the methoxy group in Vinyltrimethoxysilane (VTMS), hydrolyze 6-10 times faster than their ethoxy counterparts (VTES). The significantly larger and more sterically demanding 2-methoxyethoxy group in Tris(2-methoxyethoxy)vinylsilane results in a substantially slower rate of hydrolysis compared to both VTMS and VTES. This reduced reactivity provides a wider processing window and enhanced storage stability for one-part, moisture-curable formulations, preventing premature gelation.

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataSubstantially slower than VTMS and VTES
Comparator Or BaselineVinyltrimethoxysilane (VTMS) hydrolyzes ~6-10x faster than Vinyltriethoxysilane (VTES).
Quantified DifferenceNot directly quantified in a single study, but inferred from established structure-activity relationships where steric bulk dramatically reduces hydrolysis rates.
ConditionsAqueous solution, relevant to moisture-curing processes.

This allows for the formulation of stable, one-component adhesives and sealants with a longer shelf-life and more controllable cure-on-demand characteristics, reducing manufacturing waste.

Formulation Advantage: Enhanced Compatibility with Polar Polymers and Fillers

The 2-methoxyethoxy groups of this silane possess an ethylene oxide-like structure, which imparts greater polarity and hydrogen bonding capability compared to the simple methoxy or ethoxy groups of VTMS and VTES. This structural feature enhances its compatibility with a wider range of polar organic polymers and improves the dispersion of inorganic fillers within these matrices. This leads to improved mechanical properties, particularly after moisture exposure, in mineral-filled composites. In contrast, VTMS and VTES are more compatible with non-polar systems and can show poor dispersion or phase separation in more polar formulations.

Evidence DimensionPolymer/Filler Compatibility
Target Compound DataImproved compatibility and dispersion in polar systems due to ether linkages.
Comparator Or BaselineVinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES), which are less polar.
Quantified DifferenceQualitative improvement in mechanical and electrical properties of filled polymers.
ConditionsMineral-filled polymer composites, such as those using aluminum hydroxide or silica.

Improved compatibility translates to better processability (e.g., reduced melt viscosity), more uniform material properties, and enhanced long-term performance, especially in humid environments.

Performance Differentiator: Enabling Component for Solid Polymer Electrolytes in Advanced Batteries

The oligo(ethylene oxide) structure of the methoxyethoxy side chains is highly effective at solvating lithium ions, a critical function for ion transport in solid polymer electrolytes (SPEs). When used as a crosslinking co-monomer, Tris(2-methoxyethoxy)vinylsilane can be incorporated into polymer backbones to create a mechanically stable, ionically conductive network. This approach is used to develop safer, all-solid-state lithium batteries. Standard vinylsilanes like VTMS or VTES lack these ion-solvating ether linkages and therefore cannot perform this function, making them unsuitable as precursors for this class of high-performance electrolytes.

Evidence DimensionFunctionality in Solid Polymer Electrolytes
Target Compound DataProvides ion-solvating ether groups essential for lithium ion conductivity.
Comparator Or BaselineVinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES), which lack this functionality.
Quantified DifferenceEnables the formation of solid electrolytes, whereas comparators do not.
ConditionsIn-situ crosslinking for the formation of solid-state battery electrolytes.

For researchers and manufacturers developing next-generation solid-state batteries, this compound is an enabling material, not merely an alternative, providing a direct route to creating crosslinked electrolytes with enhanced safety and electrochemical performance.

Formulating One-Component, Moisture-Cured Adhesives and Sealants with Extended Shelf Life

The controlled hydrolysis rate of Tris(2-methoxyethoxy)vinylsilane makes it the right choice for producing one-part, moisture-cured sealants and adhesives that require a long shelf life and a predictable, extended working time before curing begins. This process control is difficult to achieve with faster-hydrolyzing silanes like VTMS.

Manufacturing Crosslinked Polyethylene (PEX) for High-Temperature Wire and Cable Insulation

In the silane-crosslinking of polyethylene (the Sioplas process), the slower reactivity of this compound allows for more controlled grafting and moisture-curing, reducing the risk of premature crosslinking (scorch) during extrusion. This results in improved processing stability for manufacturing PEX pipes and cable insulation with enhanced thermal and mechanical properties.

Developing Crosslinked Solid Polymer Electrolytes for Safer, High-Performance Batteries

This silane is a key precursor for creating mechanically robust, ionically conductive solid polymer electrolytes through in-situ polymerization and crosslinking. Its intrinsic ion-solvating capability is a non-negotiable feature for this application, a role that cannot be filled by standard vinylsilanes like VTMS or VTES.

Physical Description

Liquid

UNII

907I50BC2S

GHS Hazard Statements

Aggregated GHS information provided by 229 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 229 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 224 of 229 companies with hazard statement code(s):;
H312 (29.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (22.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (73.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1067-53-4

Wikipedia

Tris(2-methoxyethoxy)vinylsilane

General Manufacturing Information

Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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